Gly-Ser-Arg - 85530-46-7

Gly-Ser-Arg

Catalog Number: EVT-14543780
CAS Number: 85530-46-7
Molecular Formula: C11H22N6O5
Molecular Weight: 318.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gly-Ser-Arg is an oligopeptide.
Source

Glycine-Serine-Arginine can be derived from natural protein sources or synthesized in the laboratory. It is commonly found in animal proteins and can also be produced through peptide synthesis techniques.

Classification

This compound falls under the category of peptides, specifically classified as a tripeptide, which consists of three amino acid residues linked by peptide bonds.

Synthesis Analysis

Methods

The synthesis of Glycine-Serine-Arginine can be achieved through various methods, including:

  1. Solid-Phase Peptide Synthesis: This widely used method involves the sequential addition of protected amino acids to a solid support. The process allows for the formation of peptide bonds while minimizing side reactions.
  2. Liquid-Phase Synthesis: In this approach, amino acids are dissolved in a solution where they react to form the desired peptide. Techniques such as fragment condensation and coupling reactions are employed to achieve high yields.

Technical Details

In solid-phase synthesis, protecting groups are used to prevent unwanted reactions during the coupling steps. For instance, the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly utilized for the amino group of glycine, serine, and arginine during synthesis. The final product is typically deprotected using mild acidic conditions to yield Glycine-Serine-Arginine.

Molecular Structure Analysis

Structure

Glycine-Serine-Arginine has a specific molecular structure characterized by its sequence of amino acids:

  • Glycine (Gly): The simplest amino acid with a hydrogen atom as its side chain.
  • Serine (Ser): Contains a hydroxymethyl side chain.
  • Arginine (Arg): Features a guanidinium group in its side chain.

The molecular formula for Glycine-Serine-Arginine is C9H18N6O3C_9H_{18}N_6O_3, with a molecular weight of approximately 234.27 g/mol.

Chemical Reactions Analysis

Reactions

Glycine-Serine-Arginine can participate in various chemical reactions typical for peptides:

  1. Hydrolysis: Under acidic or basic conditions, Glycine-Serine-Arginine can be hydrolyzed back into its constituent amino acids.
  2. Peptide Bond Formation: It can react with other amino acids to form longer peptides through peptide bond formation.

Technical Details

The reaction conditions for synthesizing or hydrolyzing Glycine-Serine-Arginine often involve controlling pH and temperature to ensure optimal yield and minimize degradation.

Mechanism of Action

Process

The mechanism by which Glycine-Serine-Arginine exerts its biological effects typically involves interaction with cell surface receptors or enzymes. This interaction can lead to various cellular responses such as enhanced cell adhesion, proliferation, or signaling pathways activation.

Data

Studies have shown that peptides like Glycine-Serine-Arginine can influence cellular behavior by modulating integrin receptors on cell surfaces, promoting adhesion and migration in endothelial cells.

Physical and Chemical Properties Analysis

Physical Properties

Glycine-Serine-Arginine is typically a white crystalline powder that is soluble in water due to its polar side chains. It has a melting point that varies based on purity and hydration state.

Chemical Properties

The compound exhibits stability under physiological pH but may degrade under extreme pH or temperature conditions. Its reactivity includes susceptibility to hydrolysis and potential interactions with other biomolecules.

Applications

Scientific Uses

Glycine-Serine-Arginine has several applications in scientific research and biotechnology:

  1. Cell Adhesion Studies: It is used in experiments aimed at understanding cell adhesion mechanisms.
  2. Drug Development: Its bioactive properties make it a candidate for developing therapeutic agents targeting specific cellular pathways.
  3. Biomaterials: The peptide can be incorporated into biomaterials to enhance biocompatibility and promote tissue engineering applications.
Molecular Recognition and Binding Mechanisms of Gly-Ser-Arg

Role in Integrin-Mediated Cell Adhesion Pathways

Gly-Ser-Arg (GSR) constitutes the N-terminal flanking sequence of the canonical RGDS tetrapeptide (Gly-Arg-Gly-Asp-Ser), which serves as a fundamental recognition motif for integrin-mediated cell adhesion. Within extracellular matrix (ECM) proteins like fibronectin, the RGDS sequence engages specific integrin receptors (e.g., α5β1, αvβ3) through a dual mechanism: The Arg-Gly-Asp (RGD) core provides primary binding affinity, while the flanking Gly-Ser-Arg residues fine-tune spatial orientation and stabilize conformational epitopes critical for biological activity [1] [4]. Experimental studies confirm that synthetic RGDS peptides—but not RGES variants—competitively inhibit fibroblast binding to fibronectin by occupying the integrin's RGD-binding pocket, thereby disrupting native ligand-receptor interactions [4] [9]. Affinity chromatography using fibronectin fragments identifies α5β1 integrin (160/110 kDa heterodimer) as the primary receptor for RGDS in hematopoietic progenitor cells, underscoring the GSR-RGDS sequence's role in cellular anchoring [9].

Table 1: Integrin Subtypes Engaged by GSR-Containing Motifs

Integrin ReceptorLigand SpecificityBiological Function
α5β1Fibronectin (RGDS)Embryonic development, cell migration
αvβ3Vitronectin, fibronectinAngiogenesis, tumor metastasis
αvβ5Fibronectin (isoDGR)Alternative RGDS-independent adhesion
αIIbβ3FibrinogenPlatelet aggregation

Structural Determinants of RGD Motif Interactions with ECM Proteins

The tripeptide backbone of GSR (Gly-Ser-Arg) imposes critical constraints on RGDS conformation and accessibility:

  • Glycine (Position 1): Its flexibility enables peptide chain rotation, facilitating optimal RGD presentation for integrin docking. Mutagenesis replacing Gly with Ala reduces binding affinity by >50%, confirming its role in maintaining conformational plasticity [6] [7].
  • Serine (Position 4): Though substitutable (e.g., Val in fibronectin isoforms), Ser stabilizes hydrogen bonding with integrin residues. Structural analyses reveal that Ser4 forms van der Waals contacts with α5β1's synergy site, enhancing RGDS specificity over other RGD ligands [6] [10].
  • Arginine (Position 2): The guanidinium group of Arg coordinates with integrin aspartate residues via salt bridges. Conservative substitution (Arg→Lys) abolishes adhesion activity, highlighting its irreplaceability [6].

Protein engineering demonstrates that conformational rigidity dictated by flanking sequences dictates binding efficacy. Recombinant spider silk functionalized with a cystine-constrained RGDS loop (CTGRGDSPAC) enhances fibroblast adhesion 3-fold compared to linear RGDS, mimicking fibronectin's β-hairpin loop that positions RGD for α5β1 engagement [7].

Competitive Inhibition of Fibronectin Binding via Synthetic Analogues

Synthetic GSR-containing peptides serve as antagonists of integrin-ECM binding by occupying receptor sites without inducing activation. Key mechanisms include:

  • Steric Hindrance: GRGDS (Gly-Arg-Gly-Asp-Ser) competes with fibronectin for α5β1 integrin, reducing fibroblast adhesion by 85% at 500 μM concentrations [4]. Control peptides (e.g., GRGES) show negligible inhibition [1].
  • Allosteric Modulation: Cyclic RGDechi15D (K-R-G-D-e-M−D−D−P−G−R−N−P−H−D−G−P−A−T) exploits flanking residues to selectively bind αvβ5 over αvβ3 integrin, altering cellular signaling in carcinoma cells [5].
  • Isoform-Specific Blockade: Peptides incorporating GRGDV (Val replacing Ser) inhibit αvβ3-mediated adhesion to fibronectin variants expressing this sequence, demonstrating how C-terminal residues influence receptor selectivity [6].

Table 2: Synthetic GSR/RGDS Analogues as Integrin Inhibitors

Peptide SequenceTarget IntegrinInhibition EfficacyFunctional Outcome
GRGDSα5β1, αvβ3IC₅₀: 10–100 μMBlocks fibroblast adhesion
GRGESNoneNo inhibitionNegative control
RGDechi15Dαvβ5IC₅₀: 50 nMSuppresses tumor invasion
CTGRGDSPACα5β1Enhanced adhesionBiomaterial coating

Conformational Dynamics in Ligand-Receptor Binding Specificity

The structural adaptability of GSR-flanked sequences governs integrin recognition fidelity:

  • Dynamic Conformational Selection: Nuclear Magnetic Resonance (NMR) studies reveal that RGDS adopts multiple conformations in solution. Upon integrin binding, it stabilizes into a β-turn structure where Arg2 and Asp4 coordinate Mg²⁺ in the integrin's metal ion-dependent adhesion site (MIDAS), while Gly1 and Ser4 orient the peptide backbone for complementary surface docking [5] [8].
  • Flanking Residue Impact: Replacing Ser4 with cysteine in FNCC-silk (CTGRGDSPAC) forces a disulfide-bridged loop, increasing α5β1 affinity 100-fold over linear RGDS by restricting conformational entropy [7].
  • Receptor Plasticity: Integrin αvβ5 undergoes conformational rearrangement upon RGDechi15D binding, where the peptide's C-terminal Asp15 forms salt bridges with the β5 subunit, an interaction absent in β3-containing integrins [5].

These dynamics underpin functional diversity: The isoDGR motif (Asn-Gly-Arg rearranged to isoAsp-Gly-Arg) in fibronectin's FN-I5 domain serves as an alternative integrin-binding site when RGD is inactivated, enabling αvβ3-mediated matrix assembly through conformational neofunctionalization [2].

Properties

CAS Number

85530-46-7

Product Name

Gly-Ser-Arg

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C11H22N6O5

Molecular Weight

318.33 g/mol

InChI

InChI=1S/C11H22N6O5/c12-4-8(19)16-7(5-18)9(20)17-6(10(21)22)2-1-3-15-11(13)14/h6-7,18H,1-5,12H2,(H,16,19)(H,17,20)(H,21,22)(H4,13,14,15)/t6-,7-/m0/s1

InChI Key

YOBGUCWZPXJHTN-BQBZGAKWSA-N

Canonical SMILES

C(CC(C(=O)O)NC(=O)C(CO)NC(=O)CN)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN)CN=C(N)N

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